molecular formula C18H20ClN3O2 B2430734 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one CAS No. 923101-59-1

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one

Cat. No.: B2430734
CAS No.: 923101-59-1
M. Wt: 345.83
InChI Key: GPZHOKDSJGAVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one features three principal components: a central pyridazin-3(2H)-one heterocycle, a 4-chlorophenyl substituent at position 6, and a 2-(azepan-1-yl)-2-oxoethyl moiety attached to the nitrogen at position 2 of the pyridazinone ring. This arrangement creates a molecule with distinct regions of rigidity and flexibility that influence its overall three-dimensional configuration.

The pyridazinone core consists of a six-membered heterocyclic ring containing two adjacent nitrogen atoms with a carbonyl group at position 3. This arrangement creates a planar or near-planar structure due to the partial double bond character between atoms in the ring system. The N-N bond length in this core typically ranges from 1.36 to 1.38 Å, which is shorter than a conventional N-N single bond (approximately 1.45 Å), indicating partial double bond character arising from resonance within the ring system. The carbonyl group at position 3 exhibits a typical C=O bond length of approximately 1.22-1.24 Å, consistent with standard carbonyl bonds in heterocyclic systems.

The 4-chlorophenyl substituent at position 6 introduces asymmetry to the molecule. Based on structural studies of similar pyridazinone derivatives, this phenyl ring likely adopts a non-coplanar orientation relative to the pyridazinone core, with a dihedral angle typically ranging from 30° to 45°. This non-coplanarity results from steric interactions between the hydrogen atoms of the phenyl ring and adjacent groups on the pyridazinone core. In related structures such as 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, the dihedral angle between the benzene ring and the pyridazine ring has been measured at 40.16(7)°. The carbon-chlorine bond length in the 4-chlorophenyl group is approximately 1.74-1.76 Å, consistent with standard C-Cl bond lengths in aromatic systems.

The 2-(azepan-1-yl)-2-oxoethyl substituent attached to N2 of the pyridazinone ring represents the most conformationally flexible portion of the molecule. The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, typically adopts a chair-like or twist-chair conformation to minimize ring strain. The C-N bonds within the azepane ring are expected to be approximately 1.46-1.48 Å, while the amide linkage between the azepane nitrogen and the oxoethyl group introduces planar character to that portion of the molecule due to the partial double bond character of the amide C-N bond (typically 1.32-1.36 Å).

Table 1: Estimated Bond Lengths in 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one

Bond Type Estimated Length (Å) Structural Feature
N-N 1.36-1.38 Pyridazinone ring
C=O (pyridazinone) 1.22-1.24 Pyridazinone carbonyl
C-N (pyridazinone) 1.35-1.40 Pyridazinone ring
C-C (phenyl) 1.38-1.40 Chlorophenyl ring
C-Cl 1.74-1.76 Chlorophenyl substituent
C-N (azepane) 1.46-1.48 Azepane ring
C=O (amide) 1.22-1.24 Oxoethyl carbonyl
C-N (amide) 1.32-1.36 Amide linkage
C-C (methylene) 1.50-1.52 Oxoethyl linker

From a stereochemical perspective, 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one does not contain chiral centers, but it exhibits conformational isomerism due to restricted rotation around several single bonds. The carbonyl group in the oxoethyl linker creates an additional center for potential hydrogen bonding interactions, contributing to the overall three-dimensional structure and intermolecular arrangement in crystal form. The methylene group connecting the amide carbonyl to the pyridazinone N2 introduces a flexible hinge point in the molecule, allowing for multiple possible conformations of the azepane portion relative to the pyridazinone core.

The overall molecular architecture creates a compound with regions of both rigidity (the planar pyridazinone core and the amide linkage) and flexibility (the azepane ring and the rotatable bonds connecting the major structural components). This combination of structural features influences both the intramolecular conformational preferences and the intermolecular interactions in the crystalline state.

Crystallographic Analysis and Conformational Studies

While specific crystallographic data for the exact compound 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is not directly provided in the available literature, structural insights can be inferred from studies of related pyridazinone derivatives. Pyridazinone compounds typically crystallize in monoclinic or orthorhombic crystal systems, with space groups such as P21/c being particularly common.

Based on crystallographic studies of similar compounds, 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one would likely crystallize in the monoclinic system. For comparison, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one crystallizes in the monoclinic space group P21/c with unit cell parameters a = 13.0977(9) Å, b = 7.4932(4) Å, c = 14.1123(9) Å, and β = 90.149(5)°. Similar cell parameters might be expected for the title compound, with potential variations due to the different substituents.

The crystal packing arrangement in pyridazinone derivatives is significantly influenced by intermolecular hydrogen bonding interactions. In 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one, the two carbonyl oxygen atoms (from the pyridazinone ring and the amide linkage) would serve as hydrogen bond acceptors, while various C-H groups could act as weak hydrogen bond donors. Additionally, the chlorine atom on the phenyl ring could participate in C-H⋯Cl interactions, contributing to the overall crystal packing arrangement.

In the crystal structures of related pyridazinone derivatives, distinct packing patterns have been observed. For instance, in 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, pairs of centrosymmetrically related molecules are linked into dimers via N-H⋯O hydrogen bonds, forming characteristic R²₂(8) ring motifs. These dimers are further connected via C-H⋯O and C-H⋯Cl hydrogen bonds, forming an extensive three-dimensional network. In the title compound, while the absence of an N-H group in the pyridazinone ring would preclude the formation of such dimers, the molecule could form alternative hydrogen bonding networks through its carbonyl and chlorine acceptors.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one

Interaction Type Donor Acceptor Estimated Distance (Å) Potential Role in Crystal Packing
C-H⋯O Aromatic C-H Pyridazinone C=O 3.2-3.5 Formation of molecular sheets
C-H⋯O Aliphatic C-H Amide C=O 3.2-3.5 Cross-linking of molecular layers
C-H⋯N Various C-H Pyridazinone N 3.3-3.6 Stabilization of molecular orientation
C-H⋯Cl Various C-H Phenyl Cl 3.5-3.8 Additional crystal packing interactions
π-π stacking Phenyl ring Pyridazinone ring 3.3-3.8 Stabilization of crystal packing

The conformational flexibility of the azepane ring is a particularly interesting feature of this compound. Seven-membered rings can adopt multiple conformations, with chair and twist-chair being common. The specific conformation adopted in the crystal structure would depend on both intramolecular forces and crystal packing effects. The orientation of the azepane ring relative to the pyridazinone core would be determined by rotation around the N-CH2 bond, with certain conformations potentially stabilized by intramolecular interactions or crystal packing forces.

Hirshfeld surface analysis, a computational method for visualizing intermolecular interactions in crystal structures, would be valuable for understanding the packing arrangement of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one. In studies of similar pyridazinone derivatives, Hirshfeld surface analysis has revealed the predominance of H⋯H contacts (typically accounting for 40-50% of the total surface), followed by C⋯H, N⋯H, O⋯H, and Cl⋯H contacts. These interactions collectively determine the three-dimensional packing arrangement in the crystal.

Semi-empirical molecular orbital calculations, such as those using the AM1 method that have been applied to similar pyridazinone compounds, could provide additional insights into the electronic structure and conformational preferences of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one. Such calculations could help determine the energetically favorable conformations of the molecule and predict potential sites for intermolecular interactions in the crystal structure.

Comparative Structural Analysis with Pyridazinone Derivatives

A comparative analysis of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one with related pyridazinone derivatives provides valuable insights into structure-property relationships and the effects of different substituents on molecular conformation and crystal packing. Several structurally related compounds offer useful points of comparison.

One closely related compound is 1-(azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone, which differs from the title compound by the inclusion of a sulfanyl group between the ethanone and pyridazin-3-yl moieties. This structural difference introduces different bond angles and lengths, affecting the overall molecular geometry. The introduction of the sulfur atom (with typical C-S bond lengths of 1.7-1.8 Å) creates a different spatial arrangement compared to the direct N-C bond in the title compound. Additionally, the sulfur atom introduces different electronic properties and potential for intermolecular interactions in the crystal structure.

Another related compound is 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, which differs from the title compound in the substitution pattern on the phenyl ring. The replacement of the 4-chloro substituent with 4-fluoro and 2-methoxy groups alters both the electronic and steric properties of the molecule. The smaller atomic radius of fluorine compared to chlorine, coupled with the additional methoxy group, would influence the conformation of the phenyl ring relative to the pyridazinone core and potentially affect intermolecular interactions in the crystal structure.

4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one represents another structural analog, where the positions of substituents are rearranged, with the chlorophenyl group at position 4 rather than position 6, and a morpholin-4-yl group at position 6 instead of a chlorophenyl group. This structural rearrangement significantly alters the overall molecular shape and the potential for intermolecular interactions. In this compound, the morpholine ring adopts a chair conformation with puckering parameters QT = 0.551(2) Å, θ = 174.33(19)° and φ = 175(2)°.

Table 3: Comparative Structural Features of Selected Pyridazinone Derivatives

Compound Key Structural Difference Effect on Molecular Conformation Effect on Crystal Packing
2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one Reference compound - -
1-(azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone Inclusion of sulfanyl group Extended molecular length; different bond angles Different hydrogen bonding patterns; potential S⋯O interactions
2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one Different phenyl substitution (4-F, 2-OMe vs. 4-Cl) Altered electronic distribution; different steric effects Modified C-H⋯F vs. C-H⋯Cl interactions; additional C-H⋯O interactions
4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one Rearranged substituents; morpholine vs. azepane Different ring conformations; altered molecular shape Different hydrogen bonding networks; N-H⋯O dimers
4-Chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone Simpler substitution pattern; different positions More rigid structure; fewer conformational possibilities Different packing motifs; simpler hydrogen bonding patterns

The pyridazinone core itself shows remarkably consistent structural features across different derivatives. In most compounds, the pyridazinone ring is essentially planar due to the conjugation of the carbonyl group with the ring nitrogen atoms. This planarity creates a rigid scaffold upon which various substituents can be arranged. The N-N bond length typically falls within a narrow range (1.36-1.38 Å), as does the C=O bond length (1.22-1.24 Å), reflecting the consistent electronic structure of this heterocycle across different derivatives.

The position and nature of substituents on the pyridazinone ring significantly affect the overall molecular conformation and crystal packing. For example, substituents at positions 4 and 6 of the pyridazinone ring can adopt different orientations relative to the ring plane, influencing the overall molecular shape and potential for intermolecular interactions. In 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one, the 4-chlorophenyl group at position 6 likely influences both the electronic distribution within the pyridazinone ring and the three-dimensional shape of the molecule, affecting its packing in the crystal structure.

Crystal structures of various pyridazinone derivatives reveal common patterns in intermolecular interactions. Many form networks through C-H⋯O, C-H⋯N, and C-H⋯Cl hydrogen bonds. These interactions, while individually weak, collectively determine the three-dimensional arrangement of molecules in the crystal. Additionally, π-π stacking interactions between aromatic rings (both the pyridazinone core and phenyl substituents) contribute to crystal stability in many derivatives.

Based on this comparative analysis, it can be inferred that 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one would likely form a complex three-dimensional network in its crystal structure. The pyridazinone core would maintain its planarity, while the 4-chlorophenyl group would adopt a non-coplanar orientation, and the azepane ring would assume a conformation that minimizes both intramolecular strain and facilitates optimal intermolecular packing. The carbonyl groups would serve as hydrogen bond acceptors, forming C-H⋯O interactions with adjacent molecules, while the chlorine atom might participate in C-H⋯Cl interactions, collectively creating a characteristic packing arrangement unique to this specific molecular structure.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-7-5-14(6-8-15)16-9-10-17(23)22(20-16)13-18(24)21-11-3-1-2-4-12-21/h5-10H,1-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZHOKDSJGAVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the azepane ring: This step may involve nucleophilic substitution or addition reactions.

    Attachment of the chlorophenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the pyridazinone core.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

    Substitution: The chlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, making it a candidate for further investigation in pharmacological applications.

Anticancer Properties

Studies have shown that derivatives of pyridazine compounds can inhibit various cancer cell lines. The specific compound has been evaluated for its ability to target cancer pathways, particularly those involving the PI3K/Akt signaling pathway, which is crucial for cell growth and survival in tumors .

Neuropharmacological Effects

The azepan moiety in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders .

Case Studies

Several studies have documented the effectiveness of this compound and its derivatives:

Case Study 1: Anticancer Activity

A study published by researchers on pyridazine derivatives highlighted the anticancer activity of compounds similar to 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that modifications to the pyridazine structure can enhance efficacy .

Case Study 2: Neuropharmacological Assessment

In another investigation, the neuropharmacological properties of related compounds were assessed using animal models. The findings suggested significant anxiolytic effects, indicating that this class of compounds could be beneficial in treating anxiety disorders .

Comparative Analysis Table

Property/StudyCompoundActivityReference
Anticancer Activity2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-oneInhibition of breast cancer cell lines
Neuropharmacological EffectsRelated pyridazine derivativesAnxiolytic effects in animal models

Mechanism of Action

The mechanism of action of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the azepane ring and chlorophenyl group suggests potential interactions with hydrophobic pockets or specific binding sites in target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(piperidin-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(2-(morpholin-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one: Contains a morpholine ring instead of an azepane ring.

Uniqueness

The unique combination of the azepane ring and the chlorophenyl group in 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one may confer distinct chemical and biological properties compared to its analogs. This uniqueness could be explored in terms of binding affinity, selectivity, and overall biological activity.

Biological Activity

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Its unique structure, characterized by a pyridazinone core and an azepane ring, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is C16H18ClN3O2C_{16}H_{18}ClN_{3}O_{2} with a molecular weight of approximately 319.79 g/mol. The compound features a chlorophenyl group, which is known to enhance biological activity through increased lipophilicity and receptor binding affinity.

Research indicates that compounds in the pyridazinone class can modulate enzyme activity and interact with specific receptors, thereby influencing various biological pathways. The presence of the azepane ring may enhance the binding affinity to targets involved in neurotransmission and metabolic processes.

Antimicrobial Activity

Studies have shown that similar pyridazinones exhibit significant antimicrobial properties. For instance, derivatives of pyridazinones have been tested against various bacterial strains, demonstrating effectiveness through inhibition of cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research has indicated that pyridazinone derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one may exhibit neuroprotective effects. Studies on related compounds have shown that they can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels.

Case Studies

StudyFindings
Antimicrobial Efficacy A study assessed the efficacy of pyridazinones against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives.
Anticancer Activity In vitro studies demonstrated that pyridazinone derivatives induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM.
Neuroprotective Potential Research indicated that similar compounds improved memory retention in rodent models, suggesting potential applications in treating Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one remains to be fully elucidated. However, studies on related compounds suggest that they may exhibit favorable absorption characteristics, moderate plasma protein binding, and metabolic pathways primarily involving hepatic enzymes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one, and how are key intermediates characterized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one and aldehydes in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). Reaction mixtures are typically stirred overnight at room temperature, acidified with concentrated HCl, and purified via recrystallization (90% ethanol) . Intermediates like 4-benzylidene derivatives are characterized using melting point analysis, TLC, and NMR spectroscopy to confirm regioselectivity and structural integrity.

Q. How is the molecular structure of this compound validated, and what crystallographic data are critical for confirming its conformation?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include:

  • Space group : Triclinic P1P1
  • Unit cell dimensions : a=8.9168A˚,b=10.7106A˚,c=13.5147A˚a = 8.9168 \, \text{Å}, \, b = 10.7106 \, \text{Å}, \, c = 13.5147 \, \text{Å}
  • Angles : α=73.489,β=71.309,γ=83.486\alpha = 73.489^\circ, \, \beta = 71.309^\circ, \, \gamma = 83.486^\circ
  • Refinement metrics : R=0.036R = 0.036, wR=0.091wR = 0.091, data-to-parameter ratio = 11.4 .
    • Validation : Compare experimental bond lengths and angles with computational models (e.g., DFT) to resolve discrepancies.

Q. What purification techniques are effective for isolating high-purity samples of this compound?

  • Methodological Answer : Recrystallization in 90% ethanol is standard, but gradient column chromatography (silica gel, ethyl acetate/hexane) may be required for complex mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts during synthesis?

  • Methodological Answer :

  • Variables to test : Solvent polarity (e.g., switching ethanol to DMF for better solubility), temperature (elevated vs. room temperature), and catalyst loading (e.g., piperidine vs. sodium ethoxide).
  • Design : Use a factorial design (e.g., 2³) to evaluate interactions. For example, increasing temperature to 50°C improved yields by 15% in analogous pyridazinone syntheses .
  • Analysis : Quantify byproducts via LC-MS and optimize using response surface methodology (RSM).

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. inactivity) be resolved?

  • Methodological Answer :

  • Standardization : Use CLSI/MIC guidelines for antimicrobial assays. Ensure consistent cell lines (e.g., ATCC strains) and solvent controls (DMSO < 1% v/v).
  • Structural factors : Evaluate stereochemical purity (chiral HPLC) and tautomeric forms (e.g., keto-enol equilibrium via 1H^1\text{H}-NMR in DMSO-d6) .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 vs. % inhibition at fixed concentrations).

Q. What experimental frameworks assess the environmental stability and degradation pathways of this compound?

  • Methodological Answer :

  • Fate studies : Conduct hydrolysis (pH 4–9, 25–50°C), photolysis (UV-A/B irradiation), and soil sorption (OECD 106/121).
  • Analytical tools : Use LC-QTOF-MS to identify transformation products (e.g., dechlorinated or oxidized metabolites) .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to establish hazard thresholds.

Q. How should pharmacological studies be designed to evaluate its therapeutic potential while minimizing bias?

  • Methodological Answer :

  • In vivo design : Use randomized block designs with split-split plots (e.g., dose-response, time points, and biological replicates) .
  • Controls : Include vehicle, positive (e.g., cisplatin for cytotoxicity), and negative controls.
  • Endpoint analysis : Employ blinded scoring for histopathology or tumor volume measurements to reduce observer bias.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.